Cyclohexylidenbisphenol
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Overview
Description
Cyclohexylidenbisphenol, also known as 4,4’-Cyclohexylidenebisphenol, is an organic compound with the molecular formula C18H20O2. It is a derivative of bisphenol and is characterized by the presence of a cyclohexane ring bonded to two phenol groups. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylidenbisphenol is typically synthesized through the condensation reaction of cyclohexanone with phenol. The reaction is catalyzed by an acid, such as sulfuric acid, under controlled temperature conditions. The general reaction scheme is as follows: [ \text{Cyclohexanone} + 2 \text{Phenol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where cyclohexanone and phenol are mixed in the presence of an acid catalyst. The reaction mixture is heated to facilitate the condensation reaction, and the product is subsequently purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Cyclohexylidenbisphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form this compound derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: this compound derivatives.
Substitution: Halogenated or nitrated this compound.
Scientific Research Applications
Cyclohexylidenbisphenol has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance polymers and as an additive in coatings and adhesives.
Mechanism of Action
The mechanism of action of cyclohexylidenbisphenol involves its interaction with various molecular targets. In biochemical assays, it acts as a ligand that binds to specific enzymes or receptors, modulating their activity. The cyclohexane ring and phenol groups play a crucial role in its binding affinity and specificity. The pathways involved include enzyme inhibition and receptor activation, depending on the context of its application .
Comparison with Similar Compounds
Cyclohexylidenbisphenol is unique compared to other bisphenol derivatives due to its cyclohexane ring structure, which imparts distinct physical and chemical properties. Similar compounds include:
Bisphenol A: Lacks the cyclohexane ring and has different reactivity and applications.
Bisphenol F: Contains a methylene bridge instead of a cyclohexane ring.
Bisphenol S: Features a sulfone group in place of the cyclohexane ring.
The presence of the cyclohexane ring in this compound enhances its thermal stability and resistance to chemical degradation, making it suitable for high-performance applications .
Properties
CAS No. |
51041-46-4 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-[1-(2-hydroxyphenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H20O2/c19-16-10-4-2-8-14(16)18(12-6-1-7-13-18)15-9-3-5-11-17(15)20/h2-5,8-11,19-20H,1,6-7,12-13H2 |
InChI Key |
WFNXYMSIAASORV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2O)C3=CC=CC=C3O |
Origin of Product |
United States |
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